
Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties. The specific structure of Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- includes a coumarin core with a 3,4-dimethylphenyl group at the 3-position and a hydroxyl group at the 4-position, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- typically involves the arylation of coumarin derivatives. One common method is the oxidative C-3 arylation of coumarins with arylhydrazines using potassium permanganate as an oxidant
Industrial Production Methods
Industrial production methods for coumarin derivatives often involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high efficiency and reproducibility. The specific conditions and reagents used in industrial production can vary depending on the desired scale and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or quinones.
Reduction: The coumarin core can be reduced to form dihydrocoumarins.
Substitution: The aryl group at the 3-position can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of coumarin-4-one derivatives, while reduction can yield dihydrocoumarins.
Applications De Recherche Scientifique
Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and fragrances.
Mécanisme D'action
The mechanism of action of Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit pancreatic lipase by binding to the active site of the enzyme, thereby preventing the breakdown of dietary fats . Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in biological systems.
Comparaison Avec Des Composés Similaires
Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- can be compared with other coumarin derivatives, such as:
Osthole: A natural coumarin with antifungal activity.
Umbelliferone: Known for its antioxidant and anticancer properties.
Scopoletin: Exhibits anti-inflammatory activity.
The unique structural features of Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy-, such as the 3,4-dimethylphenyl group and the hydroxyl group at the 4-position, contribute to its distinct chemical and biological properties, setting it apart from other coumarin derivatives.
Propriétés
Numéro CAS |
73791-13-6 |
|---|---|
Formule moléculaire |
C17H14O3 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
3-(3,4-dimethylphenyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-10-7-8-12(9-11(10)2)15-16(18)13-5-3-4-6-14(13)20-17(15)19/h3-9,18H,1-2H3 |
Clé InChI |
ZEJAYTJKRLUXHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


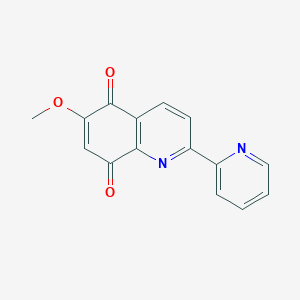
![N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide](/img/structure/B11853932.png)
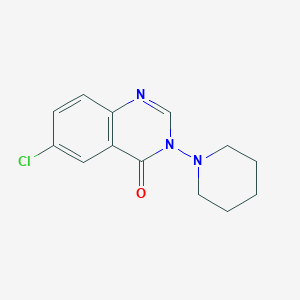


![2-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11853954.png)
![3-Methyl-4-phenylisoxazolo[4,3-c]quinoline](/img/structure/B11853958.png)
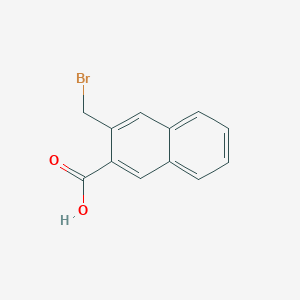
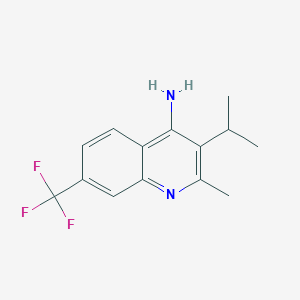

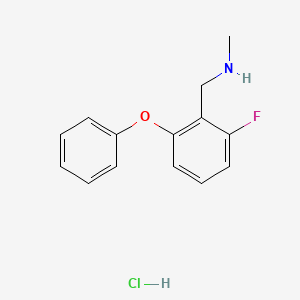
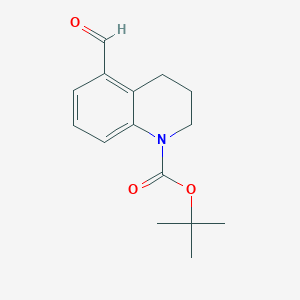
![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11853990.png)
![N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B11853996.png)
